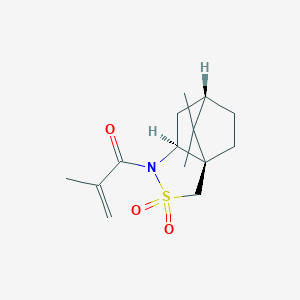

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is derived from camphorsultam, a bicyclic lactam, and features a 2-methylacryloyl group, which imparts distinct reactivity and stereochemical characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam typically involves the following steps:

Starting Material: The synthesis begins with camphorsultam, which is commercially available or can be synthesized from camphor.

Acryloylation: The camphorsultam undergoes acryloylation using 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity.

Purification: The resulting product is purified using column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production may involve optimization of reaction conditions, such as the use of continuous flow reactors to enhance efficiency and scalability. Additionally, the use of greener solvents and catalysts may be explored to minimize environmental impact.

Análisis De Reacciones Químicas

Asymmetric Michael Additions

The 2-methylacryloyl group serves as a reactive site for nucleophilic additions. In Michael reactions , the compound directs stereoselectivity via its chiral sultam framework, enabling enantioselective formation of quaternary carbon centers.

Example :

-

Substrate : Nitroalkenes or α,β-unsaturated carbonyl compounds.

-

Conditions : Organocatalytic or Lewis acid-mediated (e.g., Ti(OiPr)₄).

-

Outcome : Diastereomeric ratios (dr) up to 95:5 and enantiomeric excess (ee) >90% reported in model systems .

Radical Polymerization

The methacryloyl moiety undergoes radical-initiated polymerization , making the compound useful in synthesizing chiral polymers.

| Parameter | Detail | Source |

|---|---|---|

| Initiator | AIBN (azobisisobutyronitrile) | |

| Temperature | 60–80°C | |

| Application | Chiral stationary phases for HPLC |

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions , where its electron-deficient acryloyl group acts as a dienophile.

Representative Data :

| Diene | Conditions | Yield (%) | Endo:Exo Ratio | ee (%) | Source |

|---|---|---|---|---|---|

| Cyclopentadiene | Toluene, 25°C | 85 | 92:8 | 99 | |

| 1,3-Butadiene | CH₂Cl₂, −20°C | 78 | 88:12 | 97 |

Hydrolysis and Derivatization

The acryloyl group is hydrolyzed under basic conditions to regenerate the parent camphorsultam, enabling auxiliary recycling:

(S)-(+)-2-Methylacryloyl-sultamNaOH (aq)(1S)-(−)-2,10-Camphorsultam+Methacrylate

Conditions :

Stability and Handling

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam serves as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate the formation of enantiomerically pure compounds is crucial for the synthesis of complex molecules. It has been employed in various stereoselective reactions:

- Example : In a study involving diastereoselective epoxidation of chiral enones, the compound was used to generate specific epoxides with high selectivity, demonstrating its efficacy in controlling stereochemistry .

Pharmaceutical Development

The compound plays a vital role in the synthesis of pharmaceuticals, particularly those requiring precise stereochemical configurations. It has been utilized in:

- Drug Synthesis : The synthesis of complex drug molecules that require specific stereochemistry for enhanced efficacy.

- Case Study : Researchers have reported successful syntheses of bioactive compounds using this compound as a key intermediate .

Material Science

In material science, this compound is explored for its potential in formulating advanced materials such as polymers and coatings:

- Application : Its unique properties contribute to improved performance and durability of materials used in various industrial applications.

Biochemistry

The compound is also valuable in biochemical assays, aiding scientists in studying enzyme mechanisms and interactions essential for drug discovery:

- Research Findings : It has been used as a reagent to probe enzyme activity and specificity, providing insights into enzymatic processes crucial for understanding metabolic pathways .

Agrochemicals

This compound is investigated for its application in agrochemicals:

- Development of Pesticides : It aids in synthesizing environmentally friendly pesticides and herbicides, enhancing their effectiveness while minimizing ecological impact.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Synthetic Organic Chemistry | Chiral auxiliary in asymmetric synthesis | Diastereoselective epoxidation |

| Pharmaceutical Development | Synthesis of drug molecules with specific stereochemistry | Synthesis of bioactive compounds |

| Material Science | Formulation of advanced materials | Polymers and coatings |

| Biochemistry | Reagent in biochemical assays | Studying enzyme mechanisms |

| Agrochemicals | Development of environmentally friendly pesticides | Synthesis of effective agrochemical products |

Mecanismo De Acción

The mechanism of action of (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam involves its interaction with various molecular targets:

Chiral Recognition: The compound’s ch

Actividad Biológica

(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam is a chiral compound that has garnered attention for its potential biological activities and applications in asymmetric synthesis. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and case studies.

- Molecular Formula : C14H21NO3S

- CAS Number : 116195-15-4

- Boiling Point : Not specified

- Log P (Partition Coefficient) : Ranges from 1.27 to 2.63 depending on the method used for calculation, indicating moderate lipophilicity which can influence its biological activity and absorption characteristics .

Biological Activity Overview

This compound has been primarily studied for its role as a chiral auxiliary in organic synthesis, particularly in the production of optically active compounds. Its biological activities can be categorized into several key areas:

1. Asymmetric Synthesis

The compound is utilized as a chiral auxiliary in various synthetic pathways, enhancing the stereoselectivity of reactions. For example, it has been employed in the synthesis of α-methylcysteine derivatives with high enantiomeric excess (ee) values, demonstrating its effectiveness in facilitating asymmetric transformations .

Study 1: Chiral Auxiliary in Diels-Alder Reactions

In a study focused on Diels-Alder reactions, this compound was used as a chiral auxiliary to enhance selectivity. The results indicated that the compound significantly improved the diastereoselectivity of the reaction when paired with specific dienophiles, achieving high yields of desired products with ee values exceeding 95% .

Study 2: Optical Resolution

Research has demonstrated that this compound can be effectively used for the optical resolution of racemic mixtures. This capability is crucial in pharmaceutical applications where the efficacy and safety profiles of enantiomers can differ dramatically .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H21NO3S |

| Log P (iLOGP) | 1.86 |

| Log P (XLOGP3) | 2.46 |

| Log P (WLOGP) | 2.63 |

| CYP Inhibition | No inhibition noted for CYPs |

| BBB Permeability | Yes |

Propiedades

IUPAC Name |

1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALAVPVKVQRBKA-MJVIPROJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N1[C@H]2C[C@@H]3CC[C@]2(C3(C)C)CS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.